

# Spectrophotometric Analysis of Acid Red 186: A Technical Guide

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## Compound of Interest

Compound Name: Acid Red 186

Cat. No.: B1585011

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of **Acid Red 186**, a synthetic azo dye. It details the fundamental principles, experimental protocols for quantification, and a summary of its key physicochemical properties. This document serves as a practical resource for professionals requiring accurate and reproducible measurements of **Acid Red 186** in various applications, including quality control, stability studies, and formulation development.

## Core Principles of Spectrophotometric Analysis

Spectrophotometry is a powerful analytical technique for the quantitative determination of colored compounds like **Acid Red 186**. The underlying principle is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte. The analysis of **Acid Red 186** by UV-Vis spectrophotometry leverages its ability to absorb light in the visible region of the electromagnetic spectrum. The dye's characteristic red color is a result of its strong absorption at a specific wavelength, known as the maximum absorbance wavelength ( $\lambda_{\text{max}}$ ). By measuring the absorbance at this wavelength, the concentration of **Acid Red 186** in a solution can be precisely determined.

## Physicochemical Properties of Acid Red 186

A thorough understanding of the properties of **Acid Red 186** is essential for its accurate analysis.

Property	Value
Chemical Name	Acid Red 186[1]
C.I. Name	C.I. 18810[1][2]
CAS Number	52677-44-8[1][2]
Molecular Formula	C <sub>20</sub> H <sub>14</sub> N <sub>4</sub> Na <sub>2</sub> O <sub>8</sub> S <sub>2</sub> [2]
Molecular Weight	548.46 g/mol [1][2]
Appearance	Red or purplish-red powder[2][3]
Solubility	Soluble in water[2][3]
Maximum Absorbance (λ <sub>max</sub> )	510 nm

## Experimental Protocols

This section outlines the detailed methodologies for the spectrophotometric analysis of **Acid Red 186**.

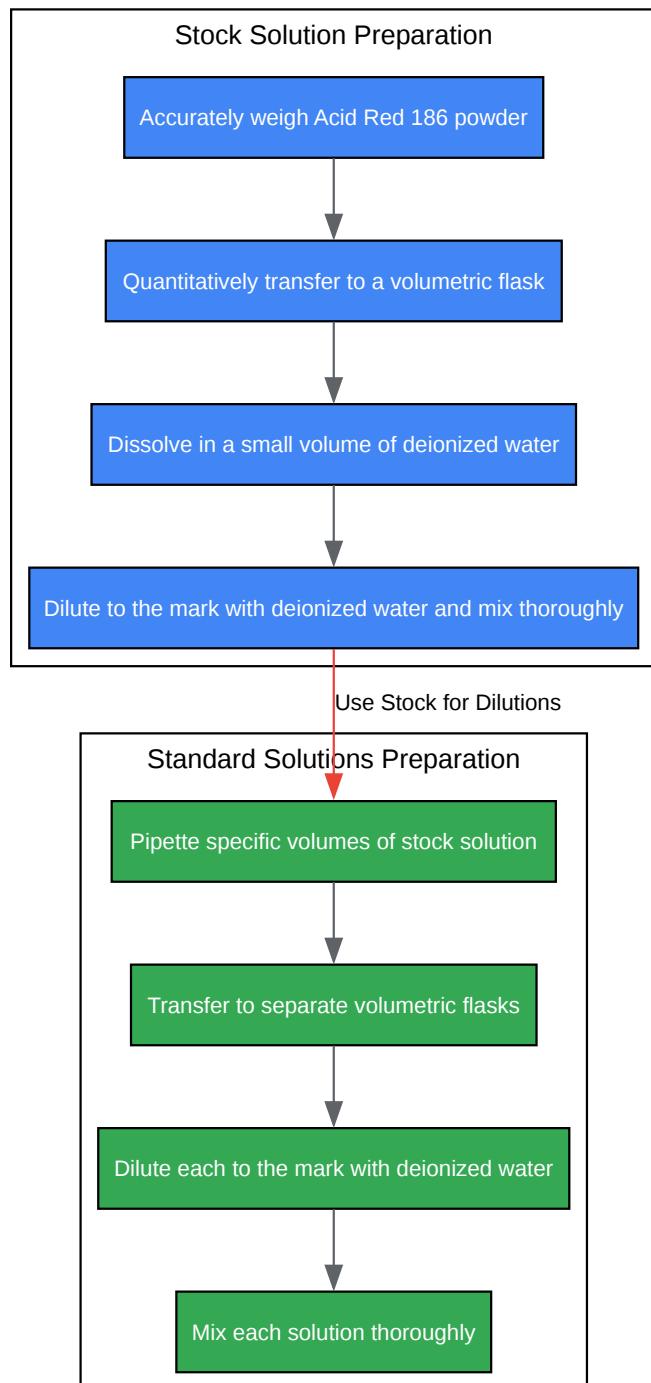
## Materials and Apparatus

- **Acid Red 186** reference standard
- Deionized water
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Analytical balance
- UV-Vis Spectrophotometer
- Quartz or polystyrene cuvettes (1 cm path length)

## Preparation of Stock and Standard Solutions

A critical step in quantitative analysis is the accurate preparation of standard solutions.

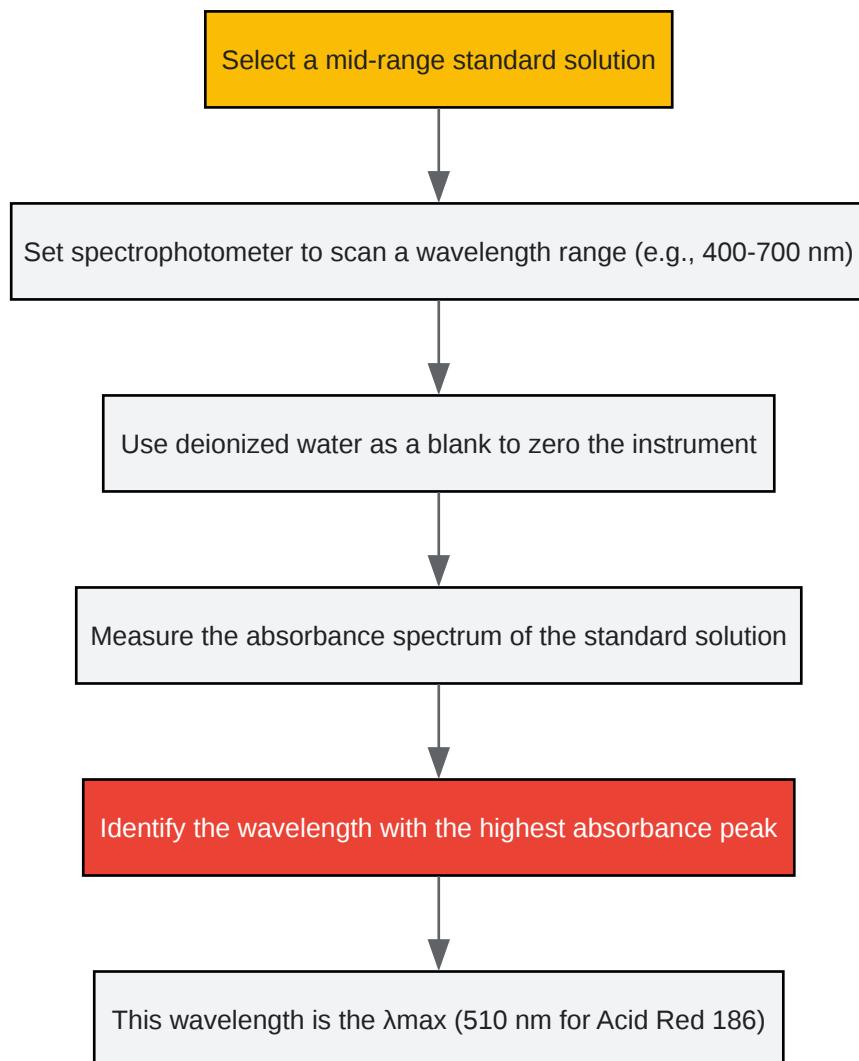
## Workflow for Preparation of Standard Solutions

[Click to download full resolution via product page](#)**Workflow for preparing standard solutions of Acid Red 186.**

- Stock Solution (e.g., 100 mg/L):
  - Accurately weigh approximately 10 mg of **Acid Red 186** reference standard.
  - Quantitatively transfer the powder to a 100 mL volumetric flask.
  - Add a small amount of deionized water to dissolve the dye.
  - Once dissolved, dilute to the mark with deionized water and mix thoroughly by inversion.
- Standard Solutions:
  - Prepare a series of standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 mg/L) by accurately diluting the stock solution with deionized water using volumetric flasks and pipettes.

## Determination of Maximum Absorbance ( $\lambda_{\text{max}}$ )

To ensure maximum sensitivity, the absorbance of all samples must be measured at the wavelength of maximum absorbance.

Workflow for  $\lambda_{\text{max}}$  Determination[Click to download full resolution via product page](#)Workflow for determining the maximum absorbance ( $\lambda_{\text{max}}$ ).

- Select one of the prepared standard solutions (e.g., 6 mg/L).
- Set the spectrophotometer to perform a wavelength scan over the visible range (e.g., 400 nm to 700 nm).
- Fill a cuvette with deionized water to serve as a blank and zero the instrument.

- Rinse the cuvette with the selected standard solution, then fill it and measure its absorbance spectrum.
- The wavelength at which the highest absorbance is recorded is the  $\lambda_{\text{max}}$ . For **Acid Red 186**, this is 510 nm.

## Construction of a Calibration Curve

A calibration curve is essential for determining the concentration of unknown samples.

- Set the spectrophotometer to the determined  $\lambda_{\text{max}}$  (510 nm).
- Zero the instrument using a deionized water blank.
- Measure the absorbance of each prepared standard solution, starting from the lowest concentration.
- Record the absorbance value for each concentration.
- Plot a graph of absorbance (y-axis) versus concentration (x-axis).
- Perform a linear regression analysis on the data points. The resulting line should pass through or very close to the origin, and the coefficient of determination ( $R^2$ ) should be  $\geq 0.99$  for a valid calibration.

Table of Expected Absorbance Values (Hypothetical)

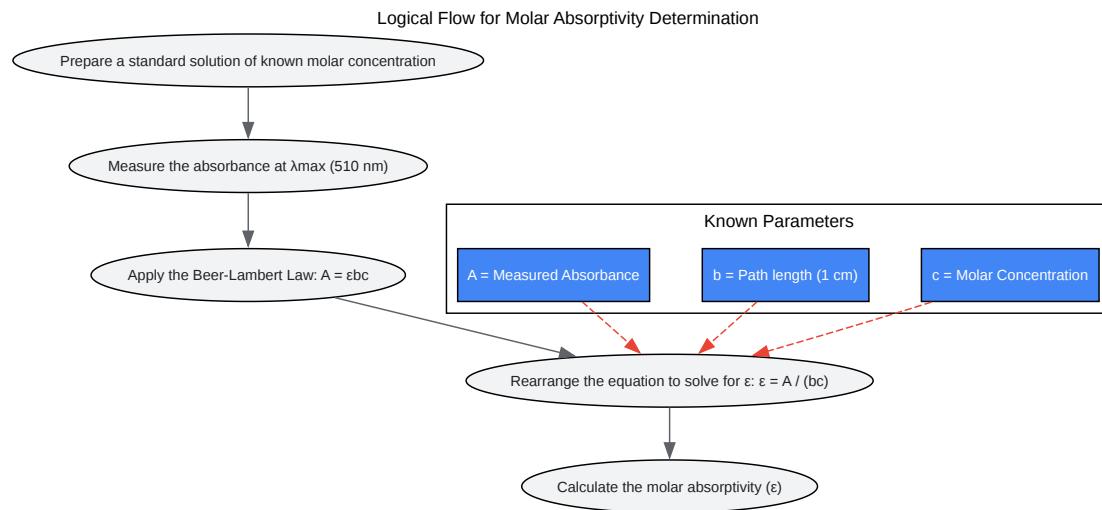
Concentration (mg/L)	Absorbance at 510 nm (AU)
0	0.000
2	~0.2
4	~0.4
6	~0.6
8	~0.8
10	~1.0

## Analysis of an Unknown Sample

- Prepare the unknown sample solution, ensuring it is clear and free of particulate matter. If necessary, dilute the sample with deionized water to bring its absorbance within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
- Measure the absorbance of the unknown sample at 510 nm.
- Determine the concentration of **Acid Red 186** in the sample by interpolating its absorbance value on the calibration curve or by using the equation of the line from the linear regression ( $y = mx + c$ , where  $y$  is the absorbance,  $m$  is the slope,  $x$  is the concentration, and  $c$  is the  $y$ -intercept).
- If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.

## Determination of Molar Absorptivity ( $\epsilon$ )

The molar absorptivity is a unique physical constant for a given substance at a specific wavelength. While a published value for **Acid Red 186** is not readily available, it can be determined experimentally.



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Logical flow for the experimental determination of molar absorptivity.

- Prepare a standard solution of **Acid Red 186** with a precisely known molar concentration. To do this, use the molecular weight (548.46 g/mol) to convert a known mass of the dye into moles.
- Measure the absorbance of this solution at 510 nm using a 1 cm path length cuvette.
- Calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert Law equation:  $\epsilon = A / (b * c)$  Where:

- $\varepsilon$  = Molar absorptivity (in  $\text{L mol}^{-1} \text{cm}^{-1}$ )
- $A$  = Absorbance (unitless)
- $b$  = Path length of the cuvette (in cm, typically 1 cm)
- $c$  = Molar concentration of the solution (in  $\text{mol L}^{-1}$ )

## Data Presentation

All quantitative data should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.

Example Data Table for Calibration Curve

Standard No.	Concentration (mg/L)	Absorbance at 510 nm (AU)
1	2.0	[Insert Value]
2	4.0	[Insert Value]
3	6.0	[Insert Value]
4	8.0	[Insert Value]
5	10.0	[Insert Value]
Unknown	-	[Insert Value]

### Summary of Key Analytical Parameters

Parameter	Value
$\lambda_{\text{max}}$	510 nm
Linearity Range	e.g., 2 - 10 mg/L
$R^2$ of Calibration Curve	$\geq 0.99$
Molar Absorptivity ( $\varepsilon$ )	To be determined experimentally

## Conclusion

This technical guide provides a robust framework for the accurate and reproducible spectrophotometric analysis of **Acid Red 186**. By adhering to the detailed experimental protocols and maintaining good laboratory practices, researchers, scientists, and drug development professionals can confidently quantify this dye in various matrices. The determination of the molar absorptivity will further enhance the utility of this method for high-throughput and routine analyses.

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## References

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